molecular formula C7H16ClNO B1271912 Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride CAS No. 28250-45-5

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride

Cat. No.: B1271912
CAS No.: 28250-45-5
M. Wt: 165.66 g/mol
InChI Key: ORPKUPNVXFLMRG-UOERWJHTSA-N
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Description

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride: is a chemical compound with the molecular formula C7H15NO.ClH. It is a white to off-white crystalline powder with a melting point of 150°C to 155°C . This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the process is carried out under controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods: In an industrial setting, the production of trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride may involve more scalable methods, such as catalytic hydrogenation. This method uses a metal catalyst, like palladium on carbon, under hydrogen gas pressure to achieve the reduction and amination in a single step. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Mechanism of Action

The mechanism of action of trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amine groups in the compound allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Uniqueness: Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride is unique due to the presence of both hydroxyl and amine groups in a trans configuration on the cyclohexane ring. This specific arrangement allows for distinct chemical reactivity and biological activity compared to its similar compounds .

Properties

IUPAC Name

[(1R,2R)-2-aminocyclohexyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKUPNVXFLMRG-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28250-45-5
Record name rac-[(1R,2R)-2-aminocyclohexyl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 2
Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 3
Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 4
Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 5
Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 6
Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride

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